molecular formula C22H19F3N2O3 B2791318 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 946204-68-8

2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2791318
CAS No.: 946204-68-8
M. Wt: 416.4
InChI Key: HRABJUQDXNYYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is an intriguing organic compound with a distinctive structure

Preparation Methods

Synthetic Routes: The synthesis of 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can be approached through multi-step organic synthesis. Typically, the preparation begins with the construction of the pyridinone core. The benzyloxy group is introduced via nucleophilic substitution, while the trifluoromethylphenyl moiety is incorporated through Friedel-Crafts acylation or similar methodologies. These steps involve reactions like condensation, cyclization, and subsequent functional group modifications to yield the final compound.

Reaction Conditions: Key steps in the synthetic route might involve:

  • Condensation of a suitable ester with an amine to form an intermediate amide.

  • Introduction of the benzyloxy group via nucleophilic substitution under basic conditions.

  • Friedel-Crafts acylation to attach the trifluoromethylphenyl group, often requiring acidic catalysts such as AlCl3.

  • Purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound would leverage optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing cost and waste. Process improvements may include the use of continuous flow reactors, scalable purification techniques, and efficient recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo several types of chemical reactions:

  • Oxidation: : Potential oxidation at the benzyloxy group or pyridinone core.

  • Reduction: : Reduction reactions may target the ketone within the pyridinone structure.

  • Substitution: : Substitution reactions, especially electrophilic aromatic substitution, could modify the trifluoromethylphenyl group.

Common Reagents and Conditions:
  • Oxidation: : Reagents like KMnO4 or H2O2 under acidic or basic conditions.

  • Reduction: : Hydrogenation using Pd/C catalyst or chemical reduction with NaBH4.

  • Substitution: : Electrophilic substitution might use reagents such as Br2 or NO2+ in the presence of catalysts like FeCl3.

Major Products Formed: The major products formed from these reactions depend on the reaction conditions. For instance, oxidation could yield benzoic acid derivatives, reduction might produce alcohols, and substitution reactions could yield halogenated or nitrated products.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile building block for creating more complex molecules. Its reactive functional groups allow for various modifications, making it useful in synthetic organic chemistry.

Biology: In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or modulators due to their intricate structure and functional group diversity.

Medicine: The potential medicinal applications of 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide are vast. Its structural features suggest it could be developed into pharmaceuticals for treating various diseases, particularly if its biological activity is confirmed through further studies.

Industry: Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The specific mechanism of action for 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide will depend on its application. Generally, compounds with such structures interact with molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. The benzyloxy and trifluoromethylphenyl groups may enhance binding affinity to target proteins, influencing the compound's efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds: Compounds with a pyridinone core, benzyloxy group, and trifluoromethylphenyl moiety are relatively rare. Similar compounds might include:

  • 2-(4-hydroxy-3-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)acetamide

  • 2-(5-(methoxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Uniqueness: The uniqueness of 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide lies in its specific combination of functional groups, which impart distinct chemical properties and potential biological activities. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, distinguishing it from other similar compounds.

This detailed exploration should provide a comprehensive understanding of this compound, highlighting its synthetic routes, chemical behavior, applications, mechanism of action, and comparison with related compounds. What’s the next compound we’re diving into?

Properties

IUPAC Name

2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3/c1-15-11-19(28)20(30-14-16-7-3-2-4-8-16)12-27(15)13-21(29)26-18-10-6-5-9-17(18)22(23,24)25/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRABJUQDXNYYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.